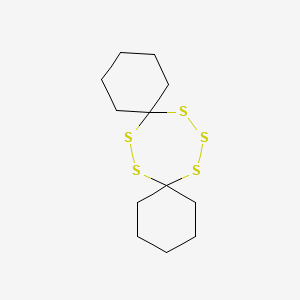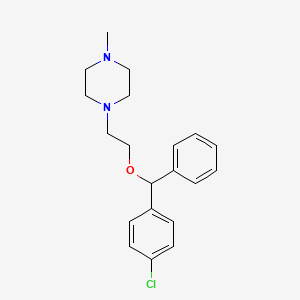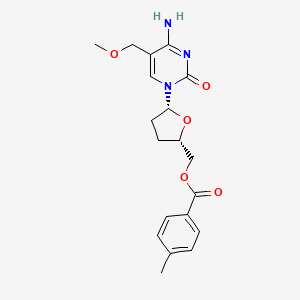
Cytidine, 2',3'-dideoxy-5-(methoxymethyl)-, 5'-(4-methylbenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) is a synthetic nucleoside analog. This compound is structurally derived from cytidine, a nucleoside molecule that is a fundamental component of RNA. The modifications in this compound, including the removal of hydroxyl groups at the 2’ and 3’ positions and the addition of a methoxymethyl group at the 5’ position, confer unique chemical properties that make it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) typically involves multiple steps, starting from cytidine. The key steps include:
Protection of the hydroxyl groups: The hydroxyl groups at the 2’ and 3’ positions are protected using suitable protecting groups.
Deoxygenation: The protected cytidine undergoes deoxygenation at the 2’ and 3’ positions to form the dideoxy derivative.
Introduction of the methoxymethyl group: A methoxymethyl group is introduced at the 5’ position through a nucleophilic substitution reaction.
Esterification: The final step involves esterification with 4-methylbenzoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxymethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product would be the corresponding aldehyde or carboxylic acid.
Reduction: The major product would be the corresponding alcohol.
Substitution: The major product would be the nucleophile-substituted derivative.
科学的研究の応用
Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing nucleic acid interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways involved in nucleic acid synthesis and repair, leading to the inhibition of viral replication or cancer cell proliferation.
類似化合物との比較
Similar Compounds
Cytidine, 2’,3’-dideoxy-5-fluoro-: Another nucleoside analog with similar structural modifications.
2’,3’-Dideoxycytidine: A simpler analog lacking the methoxymethyl and benzoate groups.
5-Methylcytidine: A methylated derivative of cytidine.
Uniqueness
Cytidine, 2’,3’-dideoxy-5-(methoxymethyl)-, 5’-(4-methylbenzoate) is unique due to the combination of its dideoxy structure, methoxymethyl group, and benzoate ester. These modifications confer distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
133697-48-0 |
|---|---|
分子式 |
C19H23N3O5 |
分子量 |
373.4 g/mol |
IUPAC名 |
[(2S,5R)-5-[4-amino-5-(methoxymethyl)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C19H23N3O5/c1-12-3-5-13(6-4-12)18(23)26-11-15-7-8-16(27-15)22-9-14(10-25-2)17(20)21-19(22)24/h3-6,9,15-16H,7-8,10-11H2,1-2H3,(H2,20,21,24)/t15-,16+/m0/s1 |
InChIキー |
LGDPJGNJKYBJJW-JKSUJKDBSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2CC[C@@H](O2)N3C=C(C(=NC3=O)N)COC |
正規SMILES |
CC1=CC=C(C=C1)C(=O)OCC2CCC(O2)N3C=C(C(=NC3=O)N)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


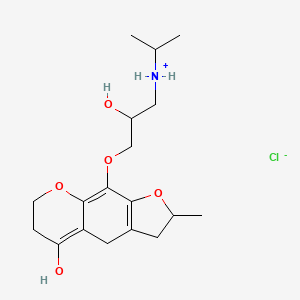


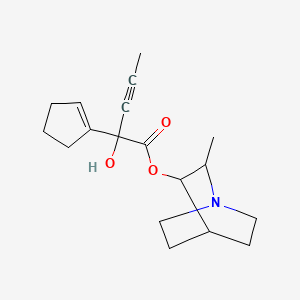

![1,4-Difluorobicyclo[2.2.2]octane](/img/structure/B12802232.png)
